Product packaging for (2-Cyanoethyl)triphenylphosphonium iodide(Cat. No.:CAS No. 51353-40-3)

(2-Cyanoethyl)triphenylphosphonium iodide

Cat. No.: B12685522
CAS No.: 51353-40-3
M. Wt: 443.3 g/mol
InChI Key: GSFHLWCIPHHCTL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Cyanoethyl)triphenylphosphonium iodide is a versatile organophosphorus compound valued in research for its applications in organic synthesis and materials science. As a quaternary phosphonium salt, it serves as a crucial precursor for the generation of ylides, which are employed in the classic Wittig reaction to form carbon-carbon double bonds and synthesize alkenes from carbonyl compounds . The presence of the terminal cyano group can influence the properties of the resulting ylide and the subsequent alkene products, making it a building block for more complex molecular architectures. Functionalized phosphonium salts like this are also explored in the development of advanced materials, including dye-sensitized solar cells (DSSCs) and as potential phase-transfer catalysts . The compound is typically supplied as a solid powder and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19INP B12685522 (2-Cyanoethyl)triphenylphosphonium iodide CAS No. 51353-40-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51353-40-3

Molecular Formula

C21H19INP

Molecular Weight

443.3 g/mol

IUPAC Name

2-cyanoethyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C21H19NP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1

InChI Key

GSFHLWCIPHHCTL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Applications in Advanced Organic Synthesis

Ylide Formation

Treatment of the phosphonium (B103445) salt with a base results in the deprotonation of the carbon atom alpha to the phosphorus center, yielding a phosphorus ylide, specifically (2-cyanoethylidene)triphenylphosphorane. The protons on this α-carbon are acidic due to the electron-withdrawing effect of the adjacent positively charged phosphorus atom and the resonance stabilization provided by the nitrile group. Consequently, relatively mild bases such as sodium hydroxide (B78521) or alkoxides can be used for this deprotonation, in contrast to the strong bases like butyllithium (B86547) required for non-stabilized ylides.

[(C₆H₅)₃P⁺-CH₂CH₂-C≡N]I⁻ + Base → (C₆H₅)₃P=CH-CH₂-C≡N

This ylide is considered "stabilized" because the negative charge on the carbanion is delocalized by the electron-withdrawing nitrile group.

Wittig-type Reactions

The generated ylide is a key reagent in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones. As a stabilized ylide, it reacts with carbonyl compounds to form an oxaphosphetane intermediate, which then decomposes to an alkene and triphenylphosphine (B44618) oxide. A significant characteristic of stabilized ylides is their propensity to yield predominantly the (E)-alkene (trans isomer) due to the reversibility of the initial steps, allowing for thermodynamic control of the product stereochemistry.

(C₆H₅)₃P=CH-CH₂-C≡N + R₂C=O → R₂C=CH-CH₂-C≡N + (C₆H₅)₃P=O

Michael Additions and Related Reactions

The nucleophilic carbon of the ylide can also participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction pathway is a powerful tool for carbon-carbon bond formation, leading to more complex molecular scaffolds. The initial adduct can then undergo subsequent intramolecular reactions, such as cyclizations.

Cycloaddition Reactions

Phosphorus ylides are known to participate in various cycloaddition reactions. While specific examples involving (2-cyanoethylidene)triphenylphosphorane are not prevalent, its structural motifs suggest potential for [3+2] or other annulation reactions with suitable dipolarophiles, expanding its synthetic utility for the construction of cyclic systems.

Theoretical and Computational Studies

Theoretical Investigations into Related Phosphine Ligand Properties (by analogy)

Computational studies are crucial for understanding the properties of phosphine ligands and their complexes. For ligands like triphenylphosphine (B44618), theoretical calculations help to determine key properties that govern reactivity:

Steric Properties: The steric bulk of a phosphine ligand is quantified by its Tolman cone angle. For triphenylphosphine, this angle is 145°, which is considered intermediate. This steric profile influences the coordination environment around a metal center and the accessibility of reactants.

Electronic Properties: The electron-donating ability of a phosphine is a critical factor in its performance in catalysis. For ylide-substituted phosphines, computational studies have shown that they are highly electron-rich ligands. The electronic properties can be tuned by altering substituents on the ylide or phosphine. For instance, the bond angles within a cyclic ylide backbone can significantly impact the donor strength of the phosphine by altering the s-character of the orbitals involved in bonding.

Reaction Mechanisms: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of reactions involving phosphonium ylides, such as the Wittig reaction. These studies have helped to refine the understanding of intermediates like oxaphosphetanes and the factors controlling stereoselectivity. Theoretical models can predict the reactivity of different ylides (stabilized vs. non-stabilized) with various carbonyl compounds.

By analogy, these theoretical frameworks suggest that the this compound system is governed by a balance of the steric demands of the triphenylphosphine group and the electronic effects of the cyanoethyl substituent, which stabilizes the corresponding ylide and dictates its reactivity profile in synthetic applications.

Emerging Research Areas and Future Directions for 2 Cyanoethyl Triphenylphosphonium Iodide

Integration in Polymer Chemistry and Materials Science

The unique structural features of (2-Cyanoethyl)triphenylphosphonium iodide, combining a phosphonium (B103445) cation with a reactive cyanoethyl group, make it an intriguing building block for new polymeric materials. The presence of the phosphonium group can impart desirable properties such as thermal stability, flame retardancy, and ionic conductivity, while the cyano group offers a site for further functionalization or can influence the polymer's electronic properties.

Research into polymers containing phosphonium groups has demonstrated their synthesis through various methods, including the polymerization of monomers with pendant phosphonium salts. google.comresearchgate.net By analogy, this compound could be utilized in the synthesis of polymers with pendant 2-cyanoethyl groups. One potential route involves the incorporation of the phosphonium salt into a polymer backbone, creating a polyelectrolyte. researchgate.net For instance, the use of quaternary phosphonium salts as co-catalysts in the copolymerization of epoxides and CO2 has been reported, suggesting a role for similar phosphonium salts in polymerization processes. acs.org

Another approach involves the use of the cyanoethyl group in polymer-supported synthesis. The β-cyanoethyl group is a well-known protecting group in oligonucleotide synthesis, where it is attached to a polymer support. nih.gov This methodology could be adapted to utilize this compound in solid-phase synthesis, anchoring the phosphonium salt to a polymer resin for various applications.

The synthesis of reactive polyesters with pendant phenol (B47542) groups has been achieved through selective ketene/hydroxyl addition reactions. nih.gov A similar strategy could potentially be employed to incorporate the cyanoethyl functionality into polyester (B1180765) chains, creating new reactive polymers.

Table 1: Potential Polymerization Strategies Involving this compound

Polymerization StrategyDescriptionPotential Outcome
Pendant Group Incorporation Polymerization of a monomer containing the this compound moiety.A polyelectrolyte with pendant phosphonium and cyanoethyl groups, potentially exhibiting enhanced thermal and conductive properties.
Polymer-Supported Synthesis Anchoring of this compound to a solid polymer support.A functionalized resin for use in solid-phase organic synthesis or as a heterogeneous catalyst.
Copolymerization Use as a comonomer or catalyst in the synthesis of copolymers.Copolymers with tailored properties, such as modified solubility, thermal stability, or reactivity.

Potential Applications in Advanced Materials (e.g., Conductivity, Optical Properties)

Polymers containing phosphonium salts, known as polymeric ionic liquids (PILs), have garnered significant interest for their potential in advanced materials. mdpi.com These materials often exhibit high ionic conductivity, making them suitable for applications in solid-state electrolytes for batteries and other electrochemical devices. researchgate.netmdpi.comresearchgate.netresearchgate.net The incorporation of the this compound moiety into a polymer backbone could lead to materials with favorable conductive properties. The ionic nature of the phosphonium salt provides mobile ions, while the polymer matrix offers mechanical stability. Research on phosphonium-based PILs has shown that the structure of the polymer backbone and the nature of the counter-ion significantly influence the material's conductivity. mdpi.comresearchgate.net

The optical properties of polymer electrolytes are another area of active research, with applications in electrochromic displays and optoelectronic devices. nih.gov The introduction of salts into a polymer matrix can alter its optical absorption behavior. nih.gov While specific data on polymers from this compound is not yet available, studies on other polymer electrolytes suggest that the presence of the phosphonium iodide group could influence the refractive index and absorption spectra of the resulting material. The cyano group, being an electron-withdrawing group, might also play a role in tuning the electronic and optical properties of the polymer. Furthermore, conjugated polymers are known for their intrinsic electronic conductivity when doped, and the incorporation of ionic groups can enhance both ionic and electronic conductivities. acs.org

Table 2: Potential Properties and Applications of Polymers Derived from this compound

PropertyPotential ApplicationRationale
Ionic Conductivity Solid-state electrolytes for batteries, fuel cells, supercapacitors.The phosphonium iodide group provides mobile ions for charge transport. mdpi.comresearchgate.netresearchgate.net
Thermal Stability High-performance polymers, flame retardants.Phosphonium salts are known to enhance the thermal stability of polymers. researchgate.net
Optical Properties Electrochromic devices, optical sensors, polymer lasers.The incorporation of ionic species can modify the refractive index and absorption characteristics of the polymer. nih.gov
Mechanical Robustness Membranes, coatings.The polymer backbone provides mechanical integrity to the functional material.

Catalytic Applications (by analogy)

The catalytic potential of phosphonium salts is a burgeoning field of study. By analogy to other known phosphonium-based catalysts, this compound could be explored for its activity in phase transfer catalysis and organocatalysis.

Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates the reaction between reactants located in different immiscible phases. Quaternary phosphonium salts are known to be effective phase-transfer catalysts, often exhibiting higher thermal stability compared to their ammonium (B1175870) counterparts. rsc.orgrsc.orgalfachemic.com They function by forming a lipophilic ion pair with an anionic reactant, transporting it from an aqueous phase to an organic phase where the reaction occurs.

This compound possesses the key characteristics of a potential phase-transfer catalyst: a lipophilic cation (the triphenylphosphonium group) and an anion. Its efficacy would depend on its ability to partition between the aqueous and organic phases and to facilitate the transfer of the reacting anion. The presence of the cyanoethyl group might influence its solubility and catalytic activity. While specific studies on this compound are lacking, the general principles of phosphonium salt-catalyzed PTC provide a strong foundation for its investigation in reactions such as nucleophilic substitutions, alkylations, and oxidations. researchgate.netthieme-connect.de

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of modern synthetic chemistry. researchgate.net Phosphonium salts and their ylide derivatives have been explored as organocatalysts in a variety of transformations. For instance, phosphonium ylides have been shown to catalyze the selective acylation of diols, demonstrating their potential beyond the classical Wittig reaction. acs.org

The this compound could be a precursor to a stabilized ylide due to the electron-withdrawing nature of the cyano group. Such stabilized ylides have different reactivity profiles compared to non-stabilized ylides and could be investigated in various organocatalytic cycles. organic-chemistry.org Furthermore, the phosphonium salt itself can act as a Lewis acid or be involved in hydrogen bonding interactions, potentially catalyzing reactions such as Michael additions or cycloadditions. The development of catalytic Wittig reactions with semi- and nonstabilized ylides highlights the ongoing innovation in this area. nih.govresearchgate.net

Broader Scope in Functional Group Interconversions Beyond Olefin Synthesis

While the Wittig reaction is a cornerstone of olefin synthesis, the reactivity of phosphonium salts extends to other functional group transformations. For example, triphenylphosphine (B44618) in combination with iodine is a well-established reagent system for the conversion of alcohols to alkyl iodides. organic-chemistry.org The in situ generation of a phosphonium iodide species is a key step in this process.

Recent research has shown that triphenylphosphine and an iodide salt can promote a photoinduced reductive decarboxylative coupling, demonstrating a novel application of this reagent combination in C-C bond formation. nih.gov This opens up possibilities for using this compound in photoredox catalysis. The phosphonium salt could potentially participate in electron donor-acceptor (EDA) complex formation, leading to new radical-based transformations.

Moreover, the conversion of alcohols to phosphonium salts via Mitsunobu-type reactions has been reported, providing an alternative route to these compounds that does not rely on alkyl halides. organic-chemistry.org This expands the potential synthetic utility of phosphonium salts in a wider range of functional group interconversions. mit.eduresearchgate.net

Development of Novel Reagents and Methodologies Based on the (2-Cyanoethyl)triphenylphosphonium Framework

The this compound scaffold serves as a versatile starting point for the development of novel reagents and synthetic methodologies. The presence of the reactive cyano group, in conjunction with the well-established chemistry of phosphonium salts, opens avenues for creating a diverse range of functionalized molecules and catalytic systems. Research in this area is focused on leveraging the unique electronic and steric properties of this framework to access new chemical transformations.

One promising direction is the chemical modification of the nitrile (cyano) group. The cyano group can be transformed into a variety of other functional groups, thereby leading to a new class of phosphonium salt-based reagents. For instance, the hydrolysis of the nitrile can yield a carboxylic acid, while its reduction can produce a primary amine. These transformations allow for the introduction of acidic or basic functionalities, respectively, onto the phosphonium salt backbone. Such modifications are valuable for applications in organocatalysis, where the phosphonium moiety can act as a phase-transfer catalyst or an activating group, while the newly introduced functional group can participate in the catalytic cycle.

Another area of emerging interest is the use of the ylide derived from this compound in tandem reactions. The ylide, generated by treatment with a base, can participate in Michael addition reactions with α,β-unsaturated compounds. The resulting enolate can then be trapped intramolecularly or intermolecularly to construct complex cyclic or acyclic systems. The cyano group in this context can act as an electron-withdrawing group to stabilize the initial ylide and can be retained or transformed in the final product, adding to the molecular complexity.

Furthermore, the (2-Cyanoethyl)triphenylphosphonium framework is being explored for the development of bifunctional reagents. The phosphonium center can serve as a directing group or an activating agent, while a functional group derived from the cyanoethyl chain can engage in a separate bonding event. This dual reactivity is particularly useful in designing reagents for multi-component reactions, where several bonds are formed in a single operation, leading to efficient and atom-economical syntheses.

The table below illustrates potential novel reagents that can be derived from the (2-Cyanoethyl)triphenylphosphonium framework and their prospective applications.

Precursor CompoundTransformation of Cyano GroupResulting ReagentPotential Application
This compoundHydrolysis(2-Carboxyethyl)triphenylphosphonium iodideOrganocatalyst for esterifications and amidations
This compoundReduction(3-Aminopropyl)triphenylphosphonium iodideBifunctional reagent for the synthesis of heterocycles
This compoundReaction with organometallic reagents(3-Oxoalkyl)triphenylphosphonium iodidesPrecursors for functionalized Wittig reagents
This compoundCycloaddition with azides(2-(1H-Tetrazol-5-yl)ethyl)triphenylphosphonium iodideLigand for metal-catalyzed cross-coupling reactions

These examples highlight the potential for generating a wide array of novel reagents and methodologies from a single, readily accessible phosphonium salt. Future research will likely focus on expanding the scope of these transformations and applying the resulting reagents to the synthesis of complex target molecules and the development of innovative catalytic processes.

Q & A

Q. What is the standard laboratory synthesis protocol for (2-Cyanoethyl)triphenylphosphonium iodide?

The compound is synthesized via an Appel reaction, where triphenylphosphine (PPh₃) reacts with 2-cyanoethyl iodide in an aprotic solvent (e.g., benzene or dichloromethane) under reflux. A typical procedure involves:

  • Stoichiometry : 1:1 molar ratio of PPh₃ to 2-cyanoethyl iodide.
  • Conditions : Reflux for 8–12 hours under inert atmosphere, followed by solvent removal under vacuum.
  • Purification : Crystallization by adding ether to the residue, followed by washing with cold ether and drying at 80°C under reduced pressure .

Q. Example Protocol :

ComponentQuantityConditionsYield
Triphenylphosphine0.40 molBenzene, reflux, 8h~85%
2-Cyanoethyl iodide0.40 molEther crystallization

Q. Key Considerations :

  • Solvent choice impacts reaction rate and purity; benzene is common but may require substitution for safety.
  • Excess PPh₃ can reduce side reactions with secondary alcohols .

Q. How is this compound characterized analytically?

Primary Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for cyanoethyl protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.3–7.8 ppm).
    • ³¹P NMR : A singlet at δ ~20–25 ppm confirms phosphonium salt formation .
  • Melting Point : Reported values for analogous compounds (e.g., methyltriphenylphosphonium iodide: 183–188°C) suggest similar thermal stability .
  • Elemental Analysis : Validates iodine and phosphorus content.

Q. Data Interpretation :

  • Discrepancies in melting points may indicate impurities; recrystallization in ether improves purity .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence reactivity in nucleophilic substitutions?

The cyano group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic displacement. Comparative studies with methyltriphenylphosphonium iodide show:

  • Reactivity : Faster reaction rates in Stille or Suzuki couplings due to increased leaving-group ability.
  • Mechanistic Insight : The cyano group stabilizes transition states via inductive effects, as observed in Appel reactions for primary hydroxyl activation .

Example :
In glycosylation reactions, cyanoethyl phosphonium salts enable selective activation of primary alcohols over secondary ones, driven by steric and electronic factors .

Q. What strategies optimize yield and minimize side reactions during synthesis?

Critical Factors :

  • Moisture Control : Use anhydrous solvents and inert atmosphere to prevent hydrolysis.
  • Stoichiometric Precision : Excess PPh₃ reduces iodide degradation but may require post-reaction quenching.
  • Purification : Ether washing removes unreacted PPh₃, while vacuum drying eliminates solvent residues .

Case Study :
In a synthesis of 4-methyl-3,5-hexadienyl triphenylphosphonium iodide, extended reflux (8 hours) and ether crystallization achieved >90% purity .

Q. How is this compound applied in complex organic syntheses?

Applications :

  • Appel Reaction : Converts alcohols to alkyl iodides with high regioselectivity for primary hydroxyl groups.
  • Cross-Couplings : Acts as a precursor for Wittig reagents in olefination reactions.
  • Mitochondrial Targeting : Analogous phosphonium salts (e.g., (4-iodobutyl)triphenylphosphonium) are used to target mitochondrial thiols, suggesting potential bioactivity studies .

Mechanistic Example :
In NaHMDS-mediated couplings, bis-phosphonium salts enable dihydrofuran synthesis via tandem elimination and cyclization .

Q. How do solvent and temperature variations affect reaction outcomes?

Experimental Insights :

  • Solvent Effects :
    • Benzene : High yields but toxicity concerns.
    • THF : Polar aprotic solvents may accelerate iodide formation but require lower temperatures.
  • Temperature : Reflux (80–100°C) ensures complete PPh₃ activation, while lower temperatures favor selectivity .

Q. Optimization Table :

SolventTemperatureReaction TimeYield
Benzene80°C8h85%
THF60°C12h75%

Q. What are the storage and stability guidelines for this compound?

  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent iodide degradation.
  • Stability : Decomposes above 190°C; avoid prolonged exposure to moisture or acidic conditions .

Q. How can data contradictions (e.g., melting point discrepancies) be resolved?

Approaches :

  • Repetition : Validate under controlled conditions (e.g., drying time, solvent purity).
  • Analytical Cross-Check : Use NMR and elemental analysis to confirm structural integrity.
  • Literature Comparison : Compare with analogous salts (e.g., cyclohexyl derivatives: 194–197°C ).

Q. What role does the phosphonium iodide play in mediating esterification or alkylation?

Mechanistic Role :

  • Acts as a halogenating agent via in situ generation of PPh₃I₂, which activates carbonyl groups for nucleophilic attack.
  • In phenolic ester synthesis, the Ph₃P-I₂ system facilitates O-alkylation with minimal byproducts .

Q. Are there computational or modeling studies predicting the reactivity of this compound?

While direct studies are limited, DFT calculations on analogous phosphonium salts suggest:

  • Charge Distribution : High positive charge on the phosphorus enhances electrophilicity.
  • Reactivity Trends : Cyano groups lower LUMO energy, favoring nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.